
Antitumor agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-2 is a promising compound in the field of oncology, known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy. Its unique chemical structure allows it to interact with specific molecular targets, leading to the suppression of tumor growth and proliferation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-2 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the compound’s antitumor activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s consistency and potency.
化学反应分析
Types of Reactions: Antitumor agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can enhance the compound’s stability and activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties and enhance its efficacy.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions, often under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique properties that contribute to its overall antitumor activity.
科学研究应用
Antitumor agent-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of antitumor agent-2 involves its interaction with specific molecular targets within cancer cells. It binds to and inhibits the activity of key enzymes and proteins involved in cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) and the inhibition of tumor growth. The compound also disrupts the signaling pathways that promote cancer cell survival, further enhancing its antitumor effects.
相似化合物的比较
Antitumor agent-1: Known for its broad-spectrum antitumor activity but with higher toxicity.
Antitumor agent-3: Exhibits similar efficacy but with a different mechanism of action.
Antitumor agent-4: Less potent but with fewer side effects.
Uniqueness of Antitumor Agent-2: this compound stands out due to its balanced profile of high efficacy and relatively low toxicity. Its unique chemical structure allows for selective targeting of cancer cells, minimizing damage to healthy tissues. This makes it a promising candidate for further development and clinical application.
属性
分子式 |
C33H42N4O4 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
benzyl (2S)-2-[[(2S)-2-[(15S)-12,12-dimethyl-14-oxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-4-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C33H42N4O4/c1-20(2)16-27(30(38)35-29(21(3)4)32(40)41-19-22-12-8-7-9-13-22)37-31(39)28-17-24-23-14-10-11-15-25(23)34-26(24)18-36(28)33(37,5)6/h7-15,20-21,27-29,34H,16-19H2,1-6H3,(H,35,38)/t27-,28-,29-/m0/s1 |
InChI 键 |
HAPJKINXPAVZDU-AWCRTANDSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)[C@@H]3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OCC1=CC=CC=C1)N2C(=O)C3CC4=C(CN3C2(C)C)NC5=CC=CC=C45 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



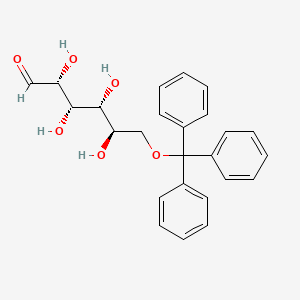
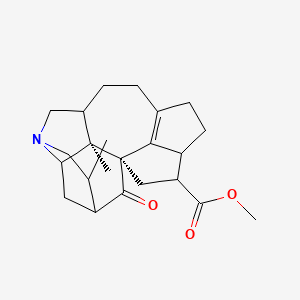
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)

![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
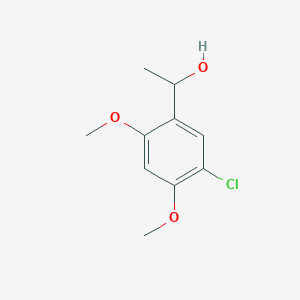
![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
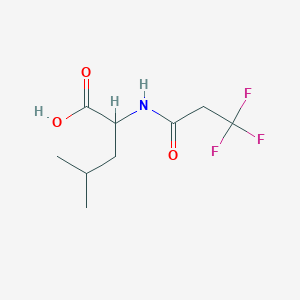
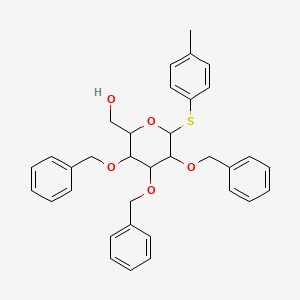
![[(2R,3S,4R,5R,6S)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432623.png)
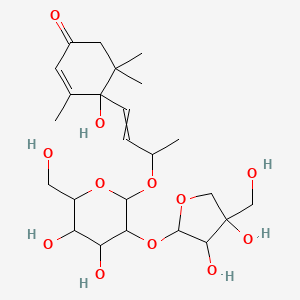
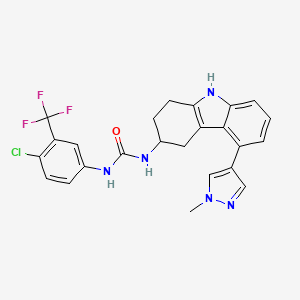
![Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate](/img/structure/B12432641.png)
